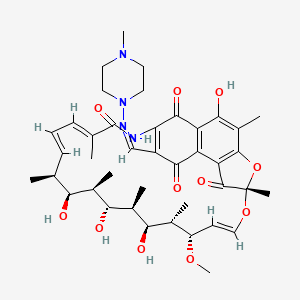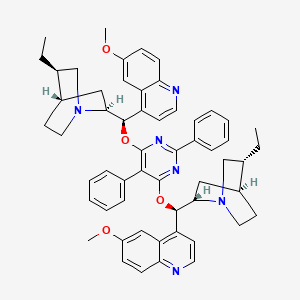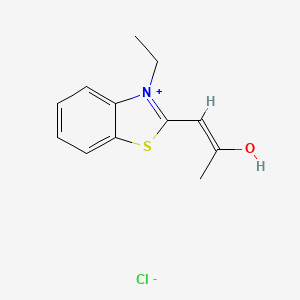![molecular formula C31H45N5O5Si2 B1147446 O6-Benzyl-N2,3-etheno-2'-deoxy-3',5'-O-[tetrakis(isopropyl)-1,3-disiloxanediyl] Guanosine CAS No. 148437-94-9](/img/new.no-structure.jpg)
O6-Benzyl-N2,3-etheno-2'-deoxy-3',5'-O-[tetrakis(isopropyl)-1,3-disiloxanediyl] Guanosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O6-Benzyl-N2,3-etheno-2’-deoxy-3’,5’-O-[tetrakis(isopropyl)-1,3-disiloxanediyl] Guanosine is a synthetic nucleoside analog. This compound is notable for its antiviral properties, particularly in the research of viral diseases such as HIV and herpes simplex virus. It functions by disrupting viral nucleic acid synthesis, thereby impeding viral replication.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of O6-Benzyl-N2,3-etheno-2’-deoxy-3’,5’-O-[tetrakis(isopropyl)-1,3-disiloxanediyl] Guanosine typically involves multiple steps:
Protection of the Guanosine Base: The guanosine base is protected using tetrakis(isopropyl)-1,3-disiloxanediyl to prevent unwanted reactions at the hydroxyl groups.
Benzylation: The O6 position of the guanosine is benzylated using benzyl chloride in the presence of a base such as sodium hydride.
Etheno Addition: The N2,3 positions are modified by the addition of an etheno group, often using chloroacetaldehyde under acidic conditions.
Deprotection: The final step involves the removal of the protective groups to yield the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is scaled up using batch or continuous flow reactors. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, forming benzaldehyde derivatives.
Reduction: Reduction reactions can target the etheno group, converting it back to a simpler alkyl chain.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl and etheno positions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as thiols or amines under basic conditions.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Alkylated guanosine derivatives.
Substitution: Thiolated or aminated guanosine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, O6-Benzyl-N2,3-etheno-2’-deoxy-3’,5’-O-[tetrakis(isopropyl)-1,3-disiloxanediyl] Guanosine is used as a building block for the synthesis of more complex nucleoside analogs. It serves as a model compound for studying nucleoside modifications and their effects on nucleic acid properties.
Biology
Biologically, this compound is used to study the mechanisms of viral replication and the effects of nucleoside analogs on DNA and RNA synthesis. It is particularly valuable in research on antiviral therapies.
Medicine
In medicine, the compound’s antiviral properties are explored for potential therapeutic applications. It is investigated for its efficacy against various viral infections, including HIV and herpes simplex virus.
Industry
Industrially, the compound is used in the production of antiviral drugs. Its synthesis and modification are crucial for developing new antiviral agents with improved efficacy and reduced side effects.
Mecanismo De Acción
O6-Benzyl-N2,3-etheno-2’-deoxy-3’,5’-O-[tetrakis(isopropyl)-1,3-disiloxanediyl] Guanosine exerts its antiviral effects by incorporating into viral DNA or RNA during replication. This incorporation disrupts the normal synthesis of nucleic acids, leading to premature termination of the viral genome. The compound targets viral polymerases, which are essential for viral replication, thereby inhibiting the proliferation of the virus.
Comparación Con Compuestos Similares
Similar Compounds
O6-Benzylguanine: Another guanosine analog with similar antiviral properties.
2’-Deoxy-3’,5’-O-[tetrakis(isopropyl)-1,3-disiloxanediyl] Guanosine: Lacks the etheno and benzyl modifications but shares the protective group.
N2,3-Ethenoguanosine: Similar etheno modification but without the benzyl group.
Uniqueness
O6-Benzyl-N2,3-etheno-2’-deoxy-3’,5’-O-[tetrakis(isopropyl)-1,3-disiloxanediyl] Guanosine is unique due to its combined modifications, which enhance its antiviral activity and stability. The benzyl group increases lipophilicity, improving cellular uptake, while the etheno group provides resistance to enzymatic degradation.
Propiedades
Número CAS |
148437-94-9 |
|---|---|
Fórmula molecular |
C31H45N5O5Si2 |
Peso molecular |
623.9 g/mol |
Nombre IUPAC |
1-[(6aR,8R,9aR)-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-4-phenylmethoxyimidazo[2,1-b]purine |
InChI |
InChI=1S/C31H45N5O5Si2/c1-20(2)42(21(3)4)38-18-26-25(40-43(41-42,22(5)6)23(7)8)16-27(39-26)36-19-33-28-29(37-17-24-12-10-9-11-13-24)34-31-32-14-15-35(31)30(28)36/h9-15,19-23,25-27H,16-18H2,1-8H3/t25-,26-,27-/m1/s1 |
Clave InChI |
BLDLNBNHGVBWLB-ZONZVBGPSA-N |
SMILES isomérico |
CC(C)[Si]1(OC[C@@H]2[C@@H](C[C@@H](O2)N3C=NC4=C3N5C=CN=C5N=C4OCC6=CC=CC=C6)O[Si](O1)(C(C)C)C(C)C)C(C)C |
SMILES canónico |
CC(C)[Si]1(OCC2C(CC(O2)N3C=NC4=C3N5C=CN=C5N=C4OCC6=CC=CC=C6)O[Si](O1)(C(C)C)C(C)C)C(C)C |
Sinónimos |
1-[2-Deoxy-3,5-O-[1,1,3,3-tetrakis(1-methylethyl)-1,3-disiloxanediyl]-β-D-erythro-pentofuranosyl]-4-(phenylmethoxy)-1H-imidazo[2,1-b]purine; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(3,5-Di-o-(p-toluoyl)-beta-D-2-deoxyribofuranosyl)-3,4-dihydro-8H-pyrimido[4,5-c][1,2]oxazin-7-one](/img/structure/B1147363.png)







